Regiospecific Activity in B‑RAF Inhibition: 8‑Amine vs. 6‑Amine Isomer
In a patent‑documented series of pyrido[2,3‑b]pyrazine‑8‑substituted compounds, the derivative bearing the 8‑amine substitution pattern exhibited potent inhibition of B‑RAF kinase activity, whereas the isomeric 6‑substituted analogs showed negligible activity under identical assay conditions . The 8‑amine‑derived compound achieved an IC₅₀ of ≤ 100 nM against purified B‑RAF V600E enzyme, while the corresponding 6‑amino regioisomer yielded an IC₅₀ > 10 µM, representing an efficacy differential of >100‑fold .
| Evidence Dimension | B‑RAF V600E enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | ≤ 100 nM (8‑amine‑derived analog) |
| Comparator Or Baseline | > 10 µM (6‑amino‑derived analog) |
| Quantified Difference | > 100‑fold improvement in potency |
| Conditions | In vitro kinase assay, purified B‑RAF V600E, ATP concentration at Km |
Why This Matters
For procurement in kinase‑focused drug discovery, the 8‑amine isomer delivers at least two orders of magnitude better target engagement than the 6‑amine isomer, directly reducing the amount of compound needed for screening and lowering downstream synthesis costs.
- [1] WO2009077766A1 – Pyrido[2,3-b]pyrazine-8-substituted compounds and their use. Cancer Research Technology Ltd. & Institute of Cancer Research, 2009. (Comparative B‑RAF IC₅₀ data, Examples 1‑5 vs. Comparative Example A). View Source
